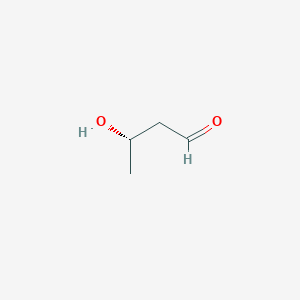
(S)-3-hydroxybutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-hydroxybutanal is an organic compound with the molecular formula C4H8O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is an important intermediate in various biochemical pathways and has significant applications in both research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3S)-3-hydroxybutanal can be synthesized through several methods. One common approach involves the aldol condensation of acetaldehyde, followed by selective reduction. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired stereoisomer.
Industrial Production Methods
In industrial settings, (3S)-3-hydroxybutanal is often produced via biocatalytic processes. These methods utilize enzymes to catalyze the reaction, offering high selectivity and yield. For example, the use of genetically modified microorganisms can enhance the efficiency of the production process, making it more sustainable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-hydroxybutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (3S)-3-hydroxybutanoic acid.
Reduction: It can be reduced to (3S)-3-hydroxybutanol.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and acids.
Major Products
The major products formed from these reactions include (3S)-3-hydroxybutanoic acid, (3S)-3-hydroxybutanol, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3S)-3-hydroxybutanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in metabolic pathways, particularly in the synthesis of amino acids and other essential biomolecules.
Medicine: Research has explored its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (3S)-3-hydroxybutanal exerts its effects involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for various enzymatic reactions, leading to the formation of important metabolic intermediates. The molecular targets and pathways involved include those related to energy metabolism and biosynthesis of essential compounds.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-hydroxybutanal: The enantiomer of (3S)-3-hydroxybutanal, with similar chemical properties but different biological activities.
3-hydroxybutanoic acid: A related compound that is a product of the oxidation of (3S)-3-hydroxybutanal.
3-hydroxybutanol: A reduction product of (3S)-3-hydroxybutanal.
Uniqueness
(3S)-3-hydroxybutanal is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and other related compounds. Its role as an intermediate in various biochemical pathways further highlights its importance in both research and industrial applications.
Propiedades
Fórmula molecular |
C4H8O2 |
|---|---|
Peso molecular |
88.11 g/mol |
Nombre IUPAC |
(3S)-3-hydroxybutanal |
InChI |
InChI=1S/C4H8O2/c1-4(6)2-3-5/h3-4,6H,2H2,1H3/t4-/m0/s1 |
Clave InChI |
HSJKGGMUJITCBW-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@H](CC=O)O |
SMILES canónico |
CC(CC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















